1-(Tert-butoxycarbonyl)-3-(difluoromethyl)pyrrolidine-3-carboxylic acid
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Overview
Description
1-(Tert-butoxycarbonyl)-3-(difluoromethyl)pyrrolidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly used in medicinal chemistry and organic synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group and the difluoromethyl group makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butoxycarbonyl)-3-(difluoromethyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents under specific conditions.
Protection with Boc Group: The tert-butoxycarbonyl group is introduced using Boc anhydride in the presence of a base.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production might also incorporate continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butoxycarbonyl)-3-(difluoromethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(Tert-butoxycarbonyl)-3-(difluoromethyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Tert-butoxycarbonyl)-3-(difluoromethyl)pyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(Tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid: Lacks the difluoromethyl group, which may result in different chemical and biological properties.
3-(Difluoromethyl)pyrrolidine-3-carboxylic acid: Lacks the Boc protecting group, which can affect its reactivity and stability.
Uniqueness
1-(Tert-butoxycarbonyl)-3-(difluoromethyl)pyrrolidine-3-carboxylic acid is unique due to the combination of the Boc protecting group and the difluoromethyl group. This combination can enhance its stability, reactivity, and potential biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H17F2NO4 |
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Molecular Weight |
265.25 g/mol |
IUPAC Name |
3-(difluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-4-11(6-14,7(12)13)8(15)16/h7H,4-6H2,1-3H3,(H,15,16) |
InChI Key |
CVVKCIFGRCITOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C(F)F)C(=O)O |
Origin of Product |
United States |
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